N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide
Description
N-[2-(Tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a benzimidazole derivative featuring a cyclohexanecarboxamide moiety linked to a benzimidazole ring substituted with a tetrahydrofuran-2-yl group at the 2-position. This compound is structurally characterized by its hybrid heterocyclic framework, combining the rigid benzimidazole core with the lipophilic cyclohexane and the oxygen-rich tetrahydrofuran substituent. Such structural features are often leveraged in medicinal chemistry to enhance bioavailability and target binding .
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H23N3O2/c22-18(12-5-2-1-3-6-12)19-13-8-9-14-15(11-13)21-17(20-14)16-7-4-10-23-16/h8-9,11-12,16H,1-7,10H2,(H,19,22)(H,20,21) |
InChI Key |
YRJWLPIVONMWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the tetrahydrofuran moiety: This step involves the cyclization of a suitable precursor, such as a dihydroxy compound, in the presence of an acid catalyst.
Attachment of the cyclohexanecarboxamide group: This can be done through an amide coupling reaction using cyclohexanecarboxylic acid and a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with nucleic acids and proteins, potentially inhibiting enzymes or modulating receptor activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on substituent variations, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations:
This contrasts with the thiazol-4-yl substituent in MK-905, which adds sulfur-based hydrophobicity and π-stacking capability . Thiourea derivatives (e.g., H2L4) replace the benzimidazole core with a thiourea-carboxamide scaffold, prioritizing metal coordination (via S-donor atoms) over heterocyclic rigidity .
Functional Group Impact :
- Carboxamide vs. Carbamate : The target compound’s carboxamide group may offer greater metabolic stability compared to the carbamate in MK-905, which is prone to enzymatic hydrolysis .
- Thiourea vs. Benzimidazole : Thiourea derivatives exhibit broader metal-binding utility but lack the benzimidazole’s π-conjugated system, which is critical for intercalation in DNA-targeting therapies .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods used for its methoxymethyl analog (), involving condensation of cyclohexanecarbonyl chloride with a benzimidazole amine precursor. This contrasts with thiourea derivatives, which employ cyclohexanecarbonyl isothiocyanate intermediates .
Research Findings and Implications
- Structural Analysis : Crystallographic data for related compounds (e.g., naphthalen-1-ylcarbamothioyl derivative in ) suggest that hydrogen-bonding networks (N–H···O/S) stabilize these molecules in solid states, a feature critical for drug formulation . The tetrahydrofuran group may participate in similar interactions, improving crystallinity.
- The tetrahydrofuran moiety could modulate pharmacokinetics by balancing lipophilicity and solubility .
- Contrasts : Unlike thiourea derivatives, the target compound’s benzimidazole core may limit metal coordination but enhance DNA or enzyme targeting, as seen in other benzimidazole-based drugs (e.g., albendazole) .
Biological Activity
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 302.39 g/mol |
| IUPAC Name | This compound |
The compound features a benzimidazole ring, a tetrahydrofuran moiety, and a cyclohexanecarboxamide structure, which contribute to its unique biological properties.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to diverse biological responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication processes.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing significant inhibition of growth at certain concentrations.
Anticancer Potential
In vitro studies have suggested that the compound may have anticancer effects. It has been tested on different cancer cell lines, where it exhibited cytotoxicity and induced apoptosis. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL for S. aureus and 16 µg/mL for E. coli, suggesting potent antimicrobial activity.
- Cancer Cell Line Testing : A study assessed the effects of the compound on MCF-7 breast cancer cells. Treatment with varying concentrations (0.5 µM to 10 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 3 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
